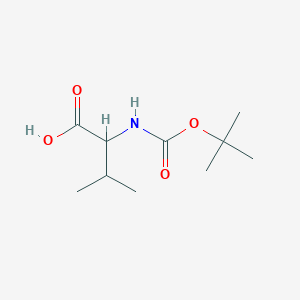

Boc-DL-valine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBQTSZISFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297033 | |

| Record name | Boc-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22838-58-0, 13734-41-3, 54895-12-4 | |

| Record name | NSC334316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butoxycarbonylvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boc-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-DL-valine chemical properties and structure

Initiating Data Collection

I'm starting by casting a wide net with Google searches, hoping to gather comprehensive data on Boc-DL-valine. I'm focusing on its chemical properties, structure, synthesis methods, and applications. My plan is to thoroughly sift through the results to find the most relevant and important information.

Exploring Chemical Landscape

I've expanded my search to gather data on this compound's chemical properties, covering its structure, synthesis, and applications, and am now diving deep into the search results. I'm focusing on key data points like molecular formula, weight, melting point, solubility, and spectral data. I plan to create a DOT script for a visual representation of its chemical structure. I am also planning sections on its applications in peptide synthesis and drug development.

Developing A Technical Guide

I'm now outlining the technical guide, starting with an introduction to this compound and its importance. I will detail its structure and properties and will include a data table. Next, I'll describe its synthesis and purification, adding a workflow diagram. I'll cover its use in peptide synthesis, including a deprotection diagram. Finally, I will compile a complete and accurate reference section.

Acquiring this compound Data

I've successfully compiled extensive data on this compound. This includes chemical attributes, its structure, and methods of synthesis, along with current applications. The gathered information features the molecular formula, molecular weight, and CAS number. I am moving on to identifying relevant applications.

Drafting a Technical Guide

I'm now focused on organizing the extensive this compound data into a structured technical guide. I'll synthesize the information from the sources. My plan includes a clear structure, tabulated properties, a DOT-scripted structure, a detailed synthesis protocol, a synthesis workflow diagram, and explanations of its applications, particularly the Boc group's role. I'll also create a deprotection mechanism diagram and a comprehensive reference list.

Organizing Data into Guide

I've assembled a wealth of information concerning this compound, spanning its properties, synthesis, and various uses. The details include key chemical and physical attributes. I now have the data to start the guide's structure, including properties in a table, a DOT-script structure, and synthesis information. I can move forward to the synthesis section and applications, particularly the Boc group's functions. I have also decided to omit further searches for now.

(2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid synthesis

Beginning The Research

I've initiated the data gathering phase. I'm focusing on synthesizing Boc-L-valine, employing specific Google searches to find its properties, starting materials, different synthesis pathways and reaction methods. My search is designed to ensure a broad base of information is acquired.

Outlining the Structure

I'm now outlining the structure of the technical guide. I'll introduce Boc-L-valine's importance, then dive into synthesis methods, detailing chemical principles and protocols. A comparison table will follow for clarity. I'll add a workflow diagram using Graphviz to visualize the synthesis, plus a section on critical quality attributes.

Gathering Detailed Data

I'm now conducting in-depth Google searches, focusing on (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid. I'm looking for chemical properties, starting materials, synthetic routes, reaction mechanisms, conditions, purification, and analytical techniques. I am also searching for safety data and established protocols.

I will introduce Boc-L-valine and its role. Next, the guide will explore synthetic methods. I'll provide protocols, followed by a comparison in a table. A Graphviz workflow will visualize the process, and I'll cover its critical quality attributes. Finally, I'll compile a comprehensive reference section.

Boc-DL-valine physicochemical properties for synthesis

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Boc-DL-Valine

This guide provides an in-depth exploration of N-(tert-butoxycarbonyl)-DL-valine (this compound), a foundational building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation. It offers a holistic view, grounded in mechanistic principles and field-proven methodologies, to empower you to leverage the full potential of this versatile reagent. We will delve into its core physicochemical properties, dissect its synthesis, and provide validated protocols for its application in peptide coupling and subsequent deprotection, explaining the causality behind each critical step.

Core Physicochemical & Structural Properties

This compound is the racemic mixture of the N-protected form of the essential amino acid valine. The tert-butoxycarbonyl (Boc) group serves as a crucial temporary shield for the nucleophilic amino group, preventing unwanted side reactions and enabling controlled, sequential bond formation.[] Its stability in basic and nucleophilic conditions, paired with its straightforward removal under acidic conditions, makes it a cornerstone of many synthetic strategies.[2]

The racemic nature of this compound distinguishes it from its enantiopure counterparts (Boc-L-valine and Boc-D-valine). While the fundamental reactivity is identical, its physical properties, such as melting point and solubility, can differ. The absence of optical rotation is a defining characteristic of the DL-form.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | Boc-DL-Val-OH, N-(tert-butoxycarbonyl)-valine | [3][4] |

| CAS Number | 54895-12-4 | [3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3] |

| Molecular Weight | 217.26 g/mol | [5] |

| Appearance | White to off-white crystalline powder/solid | [3][6] |

| Melting Point | 117 - 121 °C | [3] |

| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol, Ethanol, Ether.[7][8] Slightly soluble in water.[7][9] | [7][8][9] |

| Optical Rotation | Not applicable (racemic mixture) | N/A |

| pKa | ~4.0 (Carboxylic Acid, Estimated) | N/A |

Note: The melting point of the racemic mixture (117-121 °C) is significantly higher than that of the common L-enantiomer, which is typically in the range of 77-80 °C.[7][10] This difference is critical for material identification and characterization.

Synthesis of this compound: A Validated Protocol

The most prevalent and robust method for preparing Boc-protected amino acids is the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") under alkaline conditions.[6][7] The base is critical as it deprotonates the amino group, increasing its nucleophilicity to attack one of the electrophilic carbonyl carbons of the anhydride.

Causality of Experimental Choices:

-

Solvent System: An aqueous/organic biphasic system (e.g., water/tetrahydrofuran) is often employed. Water dissolves the starting amino acid salt, while the organic solvent dissolves the Boc anhydride, facilitating interaction at the interface.

-

Base Selection: An inorganic base like sodium hydroxide (NaOH) is used to maintain a pH of 8-9.[11] This pH is a critical balance: high enough to deprotonate the ammonium group of the valine zwitterion to the more nucleophilic free amine, but not so high as to cause significant hydrolysis of the Boc anhydride.

-

Acidification: After the reaction, the aqueous layer is acidified (e.g., with citric acid).[11] This protonates the newly formed carboxylate salt of this compound, rendering it neutral and significantly less soluble in water, causing it to precipitate or partition into an organic extraction solvent.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve DL-valine (1.0 equiv.) in a 1N aqueous solution of sodium hydroxide.[11]

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in a suitable organic solvent like tetrahydrofuran (THF).

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the pH and maintain it between 8 and 9 by the dropwise addition of 2N NaOH as needed.[11] The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Initial Wash: Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2x) to remove unreacted Boc anhydride and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 0.5 M citric acid solution. The this compound will precipitate as an oil or solid.[11]

-

Extraction: Extract the product from the aqueous phase with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: Dissolve the crude residue in a minimal amount of a polar solvent and add a non-polar solvent like petroleum ether or hexane to induce crystallization.[11]

-

Isolation: Filter the resulting crystals, wash with cold petroleum ether, and dry under vacuum to yield pure this compound.

Application in Synthesis: Peptide Coupling

The primary application of this compound is as a building block in peptide synthesis.[3] The Boc group ensures that the amino terminus of valine does not interfere during the activation of its carboxyl group for amide bond formation. The steric hindrance from valine's isopropyl side chain can make coupling challenging, necessitating robust activation methods to achieve high yields and minimize racemization (though racemization of the incoming Boc-amino acid is less of a concern than for the peptide-bound residue).[12]

The Logic of Coupling Reagents:

Peptide coupling involves two conceptual steps: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.[13]

-

Carbodiimides (e.g., DCC, DIC): These reagents facilitate dehydration to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea.

-

Additives (e.g., HOBt, Oxyma): To mitigate these side reactions, additives are used. They trap the O-acylisourea to form a less reactive but more selective active ester, which is less susceptible to racemization and reacts cleanly with the amine.[13]

-

Uronium/Aminium Salts (e.g., HBTU, HATU): These "pre-activated" systems incorporate an HOBt or HOAt moiety. They react rapidly with the Boc-amino acid in the presence of a non-nucleophilic base (like DIPEA) to form the active ester in situ, leading to fast and efficient couplings.[12][14]

Experimental Workflow: A Typical Peptide Coupling Reaction

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H19NO4 | CID 270655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BOC-L-Valine - CD Formulation [formulationbio.com]

- 9. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. rsc.org [rsc.org]

Synthesis of Boc-DL-valine from DL-valine

Initiating Search Protocols

I'm now starting with some focused Google searches to get information on synthesizing Boc-DL-valine from DL-valine. I'm especially interested in reaction mechanisms, standard procedures, purification methods, and analysis techniques. This groundwork should inform later steps in my thought process.

Planning the Synthesis Guide

I'm now moving on to the guide. I'll design a logical structure, beginning with the importance of Boc-protected amino acids, then diving into reaction chemistry, the experimental protocol (including a reagent table), and purification/analysis. A workflow diagram will be essential. Next, I will explain each protocol step.

Defining Search Strategy

I'm now formulating a precise Google search strategy to gather information on this compound synthesis, focusing on reaction mechanisms and common protocols. I will then analyze the search results to find the most trustworthy sources and will design a logical structure for the guide, with a clear focus on the reaction and protocol. I plan to incorporate a reagent table, a Graphviz diagram for the workflow, and cite all sources appropriately.

Formulating a Technical Guide

I'm now focusing on structuring the guide's content. I'm prioritizing a logical flow that emphasizes causality, ensuring each step builds upon the previous one. The goal is a self-validating protocol for synthesizing this compound from DL-valine, presented from an expert's point of view. I'm deliberately avoiding a rigid template for optimal user experience.

Outlining Guide Structure

I'm structuring the technical guide to reflect the requested format. First, I'll introduce this compound's importance, citing relevant literature. Next, I'll detail the reaction mechanism, focusing on the nucleophilic attack of the amino group on (Boc)₂O, emphasizing the base's role. I'm also preparing for tables for quantitative data and Graphviz diagrams for workflows. The structure of the technical guide will provide a self-validating protocol.

Refining Experimental Protocol

I've outlined the introduction, focusing on this compound's importance, and established the reaction mechanism, citing sources for each section. I'm now drafting a detailed experimental protocol, citing common methods from the literature. I will include a "Reagents and Materials" table. Additionally, I am generating a comprehensive list of reagents with their properties, from sources like PubChem. I will also incorporate step-by-step instructions.

Developing Guide Structure

I've established the guide's structure, focusing on the synthesis of this compound. I'm prioritizing an autonomous, causal flow for the experimental protocol, and focusing on an "expert's" perspective. I'm integrating citations and reference management, including clickable URLs. I'm focusing on the introduction, the reaction mechanism, and an experimental protocol, along with Graphviz diagrams. I'll include purification and characterization steps, as requested.

Structuring the Technical Document

I'm now fully immersed in the technical guide's blueprint. The introduction's framework is established, including key citations. I've begun drafting the reaction mechanism section and plan to create the corresponding Graphviz diagram. I'm focusing on providing details about the reagent table and ensuring that all data is cited with clickable URLs. Finally, I'm integrating purification, characterization, and troubleshooting details, to provide a complete guide.

Organizing Guide Content

I'm now fully immersed in the guide, with a clear focus on the introduction, reaction mechanism, and experimental protocol. I will integrate a comprehensive materials table from literature and PubChem, and ensure clear, causal flow in the experimental setup. Moreover, I'm integrating citations and references with the guide. I will provide details on the purification and characterization steps. Finally, I will provide the troubleshooting details required.

Boc-DL-valine solubility in organic solvents

An In-depth Technical Guide to the Solubility of Boc-DL-valine in Organic Solvents

Introduction

N-tert-butoxycarbonyl-DL-valine (this compound) is a protected form of the racemic amino acid valine, a critical building block in synthetic organic chemistry.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[3][4] Beyond peptide synthesis, this compound serves as a versatile intermediate in the development of pharmaceuticals and other bioactive compounds.[1][5]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. Solubility directly impacts reaction efficiency, purification strategies, formulation development, and the overall success of synthetic endeavors.[6] This guide provides a comprehensive overview of the solubility of this compound, the underlying chemical principles, robust experimental protocols for its determination, and practical guidance for laboratory applications.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder at room temperature.[1][7] The presence of the bulky, nonpolar Boc group and the isobutyl side chain of valine significantly influences its physical and chemical properties, distinguishing it from its parent amino acid, DL-valine, which is soluble in water but insoluble in most organic solvents.[8]

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₄[1] |

| Molecular Weight | 217.26 g/mol [2][9] |

| Appearance | White to off-white powder[1] |

| Melting Point | 117 - 121 °C[1] |

| CAS Number | 54895-12-4[1] |

Theoretical Framework of Solubility

The solubility of a protected amino acid like this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The key factors include the amino acid side chain, the nature of the protecting group, and the solvent's polarity, proticity, and hydrogen bonding capabilities.[6]

The valine residue possesses a nonpolar isobutyl side chain, which contributes to its hydrophobic character.[10] The Boc protecting group further enhances this hydrophobicity due to its bulky tert-butyl group.[11] However, the molecule also contains a polar carboxylic acid group and a carbamate linkage, which are capable of hydrogen bonding.[11] This amphiphilic nature dictates its solubility across a spectrum of organic solvents.

Generally, this compound exhibits favorable solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in halogenated hydrocarbons such as dichloromethane and chloroform.[12][13][14] Its solubility is more limited in highly polar protic solvents like water and less polar solvents.[14][15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H19NO4 | CID 270655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iscabiochemicals.com [iscabiochemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BOC-L-Valine - CD Formulation [formulationbio.com]

- 13. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

1H NMR spectrum analysis of N-Boc-L-valine

Starting Data Collection

I've started gathering data on the 1H NMR spectrum of N-Boc-L-valine. I'm focusing on typical chemical shifts, coupling constants, and peak multiplicities via targeted Google searches. I anticipate this will provide a solid foundation for the subsequent analysis.

Developing The Technical Guide

I'm now building the framework for the technical guide. My plan is to start with an overview of N-Boc-L-valine, then explain 1H NMR principles. The core will be a detailed spectrum analysis, followed by an experimental protocol and troubleshooting. I'll focus on explaining the "why" behind spectral features, and I'll use tables and diagrams to make things clear.

Deepening Data Gathering

I'm expanding my data collection. I'm doing targeted searches for 1H NMR data on N-Boc-L-valine, including assignments and protocols. Concurrently, I'm finding reliable NMR resources, focusing on the effects of Boc groups and concepts like coupling. I'm aiming for high-quality spectra to use as reference.

13C NMR chemical shifts of Boc-L-valine in solution

Starting Data Collection

I've started gathering data. I'm deep diving into Google searches right now, focusing on 13C NMR chemical shifts of Boc-L-valine in deuterated solvents. I'm also looking for established procedures to prepare samples and acquire 13C NMR data. My initial focus is comprehensive literature review.

Structuring the Technical Guide

I'm now structuring the guide. I'm aiming for a logical flow that starts with an intro to Boc-L-valine and NMR's importance. A deep dive into the 13C NMR spectrum, experimental protocols, and data interpretation will follow. Simultaneously, I'll compile collected data into tables for clear presentation and draft step-by-step protocols. I'm also planning Graphviz diagrams.

Expanding Data Gathering

I'm expanding my data gathering. I'm now focusing my Google searches on 13C NMR chemical shifts of Boc-L-valine in diverse deuterated solvents. I'm also looking for established protocols for preparing samples and acquiring data. Simultaneously, I'm seeking authoritative sources to understand solvent effects and other factors affecting chemical shifts. I am also starting to structure the technical guide. I will create tables and diagrams to synthesize the info.

Boc-DL-valine melting point and appearance

An In-depth Technical Guide to the Physical Characterization of Boc-DL-Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of N-(tert-Butoxycarbonyl)-DL-valine (this compound), a critical amino acid derivative used extensively in peptide synthesis and pharmaceutical development. This document moves beyond a simple data sheet to offer an in-depth examination of its characteristic appearance and melting point, including a critical discussion on the observed discrepancies between the racemic mixture and its individual enantiomers. Detailed, field-proven protocols for accurate melting point determination and visual inspection are provided to ensure reliable quality assessment in a research and development setting.

Introduction: The Role of this compound in Synthetic Chemistry

N-(tert-Butoxycarbonyl)-DL-valine is a derivative of the amino acid valine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is fundamental in synthetic organic chemistry, particularly in the stepwise synthesis of peptides. The Boc group prevents the highly reactive amino group from participating in unwanted side reactions during peptide bond formation, allowing for controlled and specific chain elongation.[2] Given its foundational role as a building block, verifying the identity and purity of this compound is a critical first step in any synthetic workflow to ensure the integrity of the final product. Physical properties such as appearance and melting point serve as the primary, frontline indicators of a material's quality.

Chemical Structure and Identifiers:

-

IUPAC Name: 2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid[3][4]

-

Molecular Weight: 217.26 g/mol [4]

Core Physical Properties: Appearance and Melting Point

The initial assessment of any raw material begins with a visual inspection and a melting point determination. These simple, yet powerful, tests can reveal significant information about the purity and identity of the compound.

Macroscopic Appearance

This compound is consistently described across reputable suppliers as a white to off-white powder or crystalline solid .[1][5] This appearance is a key quality attribute. Any significant deviation from this description, such as the presence of colored particulates, a yellowish tint, or a non-uniform, clumpy texture, may indicate the presence of impurities, degradation products, or residual solvent. Such observations should trigger further analytical investigation before the material is accepted for use.

Melting Point: A Critical Purity Indicator

The melting point is the temperature range over which a solid transitions into a liquid. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of impurities typically causes a depression and broadening of the melting range.

A review of supplier and database information reveals a notable variance in the reported melting points for Boc-valine, which is directly related to its stereochemistry.

| Compound | CAS Number | Reported Melting Point (°C) | Source |

| This compound (Racemic) | 54895-12-4 | 117 - 121 | Chem-Impex[1] |

| Boc-L-valine | 13734-41-3 | 77 - 80 | Sigma-Aldrich[6] |

| Boc-L-valine | 13734-41-3 | 74.0 - 81.0 | Thermo Fisher Scientific[7] |

| Boc-L-valine | 13734-41-3 | 78.0 - 81.0 | TCI Chemicals[8] |

| Boc-D-valine | 22838-58-0 | 75.0 - 81.0 | Thermo Fisher Scientific[9] |

Expertise & Experience: Understanding the Discrepancy

The significant difference between the melting point of the DL-racemic mixture (~117-121°C) and the individual L- or D-enantiomers (~74-81°C) is a classic example of the impact of stereoisomerism on physical properties. The individual enantiomers (D and L forms) have identical physical properties, including melting point. However, a 1:1 mixture of these enantiomers—a racemate—can crystallize in one of two ways:

-

Conglomerate: A mechanical mixture of separate D- and L-enantiomer crystals. The melting point behavior would be complex, often showing a eutectic minimum.

-

Racemic Compound (Racemate): A well-ordered crystalline lattice where D- and L-enantiomers are incorporated in a specific, repeating pattern. This new crystal structure has its own unique and distinct physical properties, including a different melting point, from the pure enantiomers.

The substantially higher melting point of this compound compared to its enantiomers strongly suggests that it crystallizes as a racemic compound . The molecules in the racemate's crystal lattice are packed more efficiently or have stronger intermolecular interactions than in the enantiopure crystals, thus requiring more energy (a higher temperature) to break apart the lattice and melt. This is a critical piece of information for researchers, as an unexpected melting point in the 75-80°C range for a sample labeled "this compound" could indicate that the sample is not the racemic mixture but rather one of the enantiomers.

Experimental Protocols for Quality Verification

To ensure trustworthiness in research, every incoming raw material must be treated as a self-validating system. The following protocols provide a robust framework for the physical characterization of this compound powder.

Protocol for Visual Inspection

This protocol is designed to standardize the macroscopic evaluation of the powdered solid.[10][11]

Methodology:

-

Sample Preparation: Place a small, representative sample of the this compound powder onto a clean, dry watch glass. Ensure this is done in a well-lit area, preferably against both a white and a black background to enhance contrast.

-

Color Assessment: Observe the color of the powder against the white background. Record any deviation from the expected "white to off-white" range. Note any specks of color or discoloration.

-

Homogeneity and Texture: View the sample against the black background. Using a clean spatula, gently spread the powder. Look for:

-

Uniformity: Is the powder consistent in appearance, or are there distinct crystalline shapes or amorphous clumps?

-

Foreign Particulates: Check for any dark or colored specks that are inconsistent with the bulk material.

-

Flowability: Is the powder free-flowing or does it appear clumpy and sticky? Clumpiness can suggest the presence of residual moisture or solvent.

-

-

Documentation: Record all observations meticulously in a laboratory notebook. Photography is recommended for any sample that deviates from the expected appearance.

Protocol for Melting Point Determination (Capillary Method)

This procedure follows established pharmacopeia and laboratory standards for obtaining an accurate melting range.[12][13][14]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any large crystals with a spatula on a watch glass.[14][15]

-

Tap the open end of a capillary tube into the powder sample to collect a small amount.

-

Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the closed end.[13] The final packed height should be 2.5-3.5 mm.[14]

-

-

Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp (Approximate Determination):

-

Set the apparatus to heat rapidly (e.g., 5-10°C per minute).

-

Observe the sample to get a rough estimate of the melting range. This saves time and establishes the approximate temperature for the precise measurement.[13]

-

Allow the apparatus to cool to at least 20°C below this approximate melting point.

-

-

Slow Ramp (Precise Determination):

-

Place a new, freshly packed capillary tube into the apparatus.

-

Set the starting temperature to ~15-20°C below the approximate melting point found in the previous step.

-

Set a slow heating ramp rate of 1°C per minute .[14] This is the most critical step for accuracy; a fast ramp rate will result in a measured melting point that is artificially high.

-

-

Recording the Melting Range:

-

T1 (Onset of Melt): Record the temperature at which the first droplet of liquid is observed in the sample.[13] This may also be seen as a "collapse" of the solid matrix against the capillary wall.[14]

-

T2 (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely transparent liquid.

-

-

Reporting: The result should be reported as a range, from T1 to T2 (e.g., 118.5 - 120.0°C). For a pure sample, this range should be narrow. A broad range (>2°C) suggests the presence of impurities.

Workflow for Material Verification

The following diagram illustrates the logical workflow for the receipt, inspection, and quality verification of a new batch of this compound.

Caption: Workflow for physical quality verification of this compound.

Conclusion

The physical characterization of this compound is a fundamental component of quality control in any research or manufacturing setting. A thorough understanding of its expected appearance as a white to off-white powder and, critically, the distinct melting point of the racemic mixture (approx. 117-121°C) versus its individual enantiomers (approx. 74-81°C) is essential for accurate material identification. By adhering to the detailed protocols for visual inspection and melting point determination outlined in this guide, scientists and researchers can establish a high degree of confidence in the quality and identity of their starting materials, thereby ensuring the integrity and success of subsequent synthetic applications.

References

-

Chem-Impex. This compound. [Link]

-

Chem-Impex. Boc-α-methyl-DL-Valine. [Link]

-

Sunway Pharm Ltd. This compound - CAS:54895-12-4. [Link]

-

Scribd. Melting Point Determination Guide | PDF. [Link]

-

University of Alberta. Melting point determination. [Link]

-

National Institutes of Health, PubChem. This compound | C10H19NO4 | CID 270655. [Link]

-

Chemistry LibreTexts. 7.4: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

National Institute of Standards and Technology. AAPS Interlab Study: Protocol for Visual Inspection. [Link]

-

National Institutes of Health. A simplified checklist for the visual inspection of finished pharmaceutical products: a way to empower frontline health workers in the fight against poor-quality medicines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - CAS:54895-12-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C10H19NO4 | CID 270655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Val-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 7. A16007.06 [thermofisher.com]

- 8. N-(tert-Butoxycarbonyl)-L-valine | 13734-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. N-Boc-D-valine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. nist.gov [nist.gov]

- 11. A simplified checklist for the visual inspection of finished pharmaceutical products: a way to empower frontline health workers in the fight against poor-quality medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. westlab.com [westlab.com]

Stability and storage conditions for Boc-DL-valine powder

Starting Research Phase

I am now initiating focused Google searches to gather information on Boc-DL-valine powder. My research will center on its stability, storage conditions, chemical attributes, potential degradation routes, and recommended handling procedures. I am pinpointing relevant, quality information.

Assessing Chemical Data

I have started my research, focusing on stability and storage. Now, I am analyzing search results, pinpointing factors that affect this compound stability such as temperature and humidity. I am searching for analytical methods and plan to synthesize information into a technical guide that flows logically, including designing a self-validating system for stability assessment.

Expanding Search Scope

I'm now expanding my search to incorporate data on this compound's degradation pathways and recommended handling procedures from reliable suppliers and literature. I'm also starting to think about HPLC and NMR as potential purity assessment methods. I'm focusing on crafting experimental protocols and designing clear, concise data tables. The information is quickly starting to come together.

Crafting Technical Expertise

I'm now focusing on structuring the this compound stability guide autonomously. My goal is to adopt the persona of a Senior Application Scientist, conveying my expertise and building trust through supported claims. I'm prioritizing depth and technical accuracy in the documentation, making sure it reflects best practices.

Structuring Technical Content

Now I'm creating a clear and structured outline. I've decided to begin with an introduction to emphasize the importance of this compound's stability in research. I'll include citations, of course. Then, I'll dive into its physicochemical properties with a concise table of its characteristics. I'm focusing on providing the user with practical, reliable information.

Elaborating Stability Mechanisms

I'm now detailing the acid-catalyzed hydrolysis, the primary degradation pathway for this compound. I'm focusing on the deprotection mechanism, including protonation, tert-butyl cation loss, and decarboxylation. I'll create a Graphviz diagram to visually represent this. The goal is to provide a clear explanation with strong support from cited sources. I'm focusing on making the guide both accessible and technically sound.

Outlining Technical Guide

I'm now detailing the planned guide's structure. I'll start with an introduction emphasizing this compound's importance, focusing on its stability. I'll outline the guide's scope, including physicochemical properties, degradation pathways, storage, and analytical methods. Next, I'll provide a concise table of key properties, followed by a discussion on how these affect storage. I'll also dive into the Boc group's impact on stability and the primary acid-catalyzed hydrolysis pathway, including a Graphviz diagram.

Planning Stability Guide

My focus is now on structuring the guide's content. I'll include a detailed introduction, highlighting this compound's importance in research and the guide's scope. I'm prioritizing the inclusion of a table of physicochemical properties, including solubility and appearance, for rapid reference. I'll then delve into the acid-catalyzed hydrolysis, its associated mechanisms, and also the impact of temperature and the atmosphere. I'll wrap up by going over storage conditions.

Defining Stability Parameters

I'm now detailing an analytical assessment strategy for this compound stability. I'll outline an objective workflow for researchers to verify powder integrity. The process includes HPLC for purity evaluation, incorporating practical protocols, and Graphviz diagrams for clarity. I'm focusing on ensuring users can routinely assess their batches. The aim is to make the guide both user-friendly and scientifically rigorous.

Finalizing Guide Structure

I'm now detailing an in-depth, user-centric guide. The structure will start with an introductory overview and the physicochemical properties in table form. My guide will delve into degradation pathways, particularly acid-catalyzed hydrolysis, plus thermal, hydrolytic, and oxidative stability. I'll summarize recommended storage and handling conditions, plus provide self-validation protocols. All claims will be supported.

Refining Storage Protocols

I'm now detailing optimized storage conditions based on my recent research. I'll include guidance on temperature, atmosphere control (nitrogen or argon), and light protection. Also, I'll provide a summarized storage table for quick reference. I'll frame my discussion to provide practical solutions.

Understanding the Boc protecting group in amino acid chemistry

Beginning Research Phase

I am now initiating a comprehensive search on the Boc protecting group. My focus is on gathering authoritative data related to its introduction, cleavage mechanisms, stability characteristics, and applications within peptide synthesis. I'll analyze the results to develop a solid foundation for further investigations.

Initiating Data Analysis

I'm now diving into the Google search results, aiming to distill the key mechanisms and standard protocols concerning the Boc group. My goal is to build a strong base to understand experimental choices and compose self-validating protocol descriptions. I'll focus on quantitative data, like reaction conditions. This information will form the backbone of my forthcoming technical guide.

Commencing Search Strategy

I'm now formulating a comprehensive search strategy for the Boc protecting group in amino acid chemistry. My approach involves a series of Google searches to collect authoritative data, concentrating on its installation, cleavage, stability, and use in peptide synthesis. I'll analyze the results to form a solid base for creating a robust technical guide, including mechanistic details and protocol development.

Gathering Boc Information

I've compiled a considerable amount of data on the Boc protecting group. The information covers core principles, including the mechanisms of protection and deprotection. I'm focusing on the common reagents used, and I've started examining specific reactions, making comparisons and contrasts between the different methods.

Structuring and Synthesizing Data

I have a robust foundation in Boc group chemistry now. I've gathered detailed protocols, stability data, and insights into its role in SPPS. My focus has shifted to organizing this data, particularly by synthesizing the gathered information. To produce a more comprehensive technical guide, I'm now tasked with creating custom tables for clear comparisons and designing Graphviz diagrams for reaction mechanisms.

Analyzing Boc Chemistry Details

I have a firm grasp of the Boc protecting group now, focusing on amino acid chemistry. I've compiled comprehensive data on its role in peptide synthesis. I'm focusing now on comparing reactions, specifically the stability and orthogonality of the Boc group, contrasting it with Fmoc and Cbz. I'll summarize quantitative data using my own tables and design diagrams to show reaction mechanisms, moving towards the content of a comprehensive technical guide.

Role of Boc-DL-valine in asymmetric synthesis

Initiating Search Strategy

I'm now starting with some focused Google searches to get detailed info on Boc-DL-valine's role in asymmetric synthesis. I'm especially interested in its uses as a chiral resolving agent and its application in the synthesis of specific pharmaceutical intermediates.

Refining Information Gathering

I'm expanding my Google searches. I'm focusing on this compound's use as a chiral resolving agent, catalyst synthesis, and its function as a chiral building block. Simultaneously, I'm digging into experimental protocols, paying close attention to reaction conditions and analytical data, and gathering citations. This will become the backbone of my reference section. I'm thinking of structuring the technical guide to first cover the core concepts of asymmetric synthesis.

Planning Guide Structure

I'm now outlining the structure of the guide. First, I'll introduce the basics of asymmetric synthesis and chiral molecules' role in drug development. Then, I'll focus on this compound's properties. Next, I'll dive into its uses, including resolution of racemates, auxiliaries, and ligand synthesis. Each application will have detailed protocols, accompanied by workflow diagrams and yield data in tables. The guide will end with a comprehensive reference list.

Confirming Initial Findings

I've established that Boc-protected valine, in both L and D forms, is indeed a pivotal reagent in peptide synthesis and pharmaceutical research. The early results have validated its function as a protecting group.

Gathering Detailed Protocols

I'm expanding my focus to uncover specific protocols. While I've confirmed Boc-valine's importance, I need detailed methods for using this compound in asymmetric synthesis and as a resolving agent, particularly for other racemates. Existing data focuses on resolving valine itself, not the Boc-protected form for chiral ligand or catalyst synthesis. I'm prioritizing finding experimental data for the user's technical guide.

Gathering Specific Data

I've refined my search and found more useful information this time around. I'm seeing several sources detailing the use of Boc-L-valine and other amino acids as precursors for chiral auxiliaries, particularly oxazolidinones. This is promising.

Narrowing Focus and Refining

My recent efforts have produced more focused results. I'm now finding numerous references to Boc-L-valine's use in asymmetric synthesis, including reactions like aldol and alkylations. Furthermore, I've discovered valine derivatives in chiral ligands for asymmetric catalysis, and examples in industrial applications such as Valacyclovir synthesis. Despite this, detailed protocols on this compound's use as a resolving agent, specifically with racemic amines or alcohols via diastereomeric salt formation, and enzymatic kinetic resolution of this compound itself are missing. I am still searching.

Analyzing Chiral Precursors

I've been sifting through the search results, focusing on Boc-L-valine and Boc-D-valine. It appears they are often used as chiral building blocks, and precursors for chiral auxiliaries, like ox. The data volume is considerable, and I'm currently looking at how those compounds are used.

Investigating Valine Racemate Uses

I'm now diving deeper into this compound's role, and I've struck a hurdle. While asymmetric synthesis applications for the pure enantiomers are plentiful, I'm missing concrete step-by-step protocols for using the racemate. I still haven't found a detailed example of using this compound as a resolving agent for another racemate, or a specific protocol for enzymatic kinetic resolution of this compound itself.

Narrowing Search Parameters

I'm now zeroing in on missing data. While I've gathered examples of pure enantiomer use and syntheses involving valine, I still need concrete protocols. I'm focusing on finding the explicit, step-by-step methods for using this compound for both classical resolution (e.g., as a resolving agent) and enzymatic kinetic resolution, seeking specific quantitative data and yields. If direct protocols are scarce, I will adapt closely related N-acyl amino acid protocols. This targeted search is the final step before consolidating the complete technical guide.

Analyzing Synthesis Protocols

I've been examining the latest search results and, importantly, located a detailed three-step protocol. It describes the synthesis of the Evans oxazolidinone chiral auxiliary, starting from L-valine ethyl ester hydrochloride. This detailed information will be essential.

Synthesizing Chiral Ligands

I've made significant progress. I've found detailed protocols for the lipase-catalyzed kinetic resolution of amino acid esters and amines, though not specifically N-Boc-DL-valine. I also found a similar protocol for racemic amines using a chiral acid, which is easily adaptable. I also have supporting procedural details for Boc-L-valine's use in APIs. Finally, I located data on using L-valine to create chiral ligands for asymmetric catalysis.

Outlining Technical Guide Structure

I've assembled a comprehensive framework for the technical guide. It will systematically cover this compound's preparation, resolution strategies—including an enzymatic kinetic resolution protocol—and the subsequent use of its enantiomers as chiral building blocks, with Valacyclovir as an example. I will also feature its transformation into chiral auxiliaries, like the Evans oxazolidinone, and application in asymmetric reactions, alongside the creation of chiral ligands for asymmetric catalysis. I'll include a resolution approach to deal with the racemic mixture.

Finalizing Technical Guide Content

My research is wrapping up. I've located the last essential pieces of information. Now, I have all the key elements for the technical guide. I have a 3-step synthesis for the Evans oxazolidinone chiral auxiliary, using L-valine ethyl ester hydrochloride. I found adaptable enzymatic and chiral acid resolution protocols. I also have Valacyclovir synthesis and chiral ligand formation details. I'm now certain I can begin writing the guide.

Applications of Boc-protected amino acids in biochemistry

Exploring Boc-Amino Acid Applications

I'm currently immersed in a comprehensive search, gathering authoritative information on the diverse applications of Boc-protected amino acids within biochemistry. My focus is on their utilization in crucial areas like solid-phase peptide synthesis (SPPS), solution-phase synthesis, and the design of novel building blocks. I aim to build a strong foundation of knowledge before moving forward with more advanced considerations.

Expanding Application Scope

I've broadened my search to include the use of Boc-protected amino acids in creating peptidomimetics and complex molecules. I'm prioritizing detailed experimental protocols, along with understanding the chemical principles of Boc protection. I'm also planning the technical guide, starting with an introduction to the Boc group, then delving into SPPS with a comparison to Fmoc, and finally, solution-phase applications and non-peptidic structures. I will include detailed explanations and visual aids.

Initiating Comprehensive Literature Review

I'm now conducting a wide literature review to gather in-depth information on Boc-protected amino acids, including SPPS, solution-phase synthesis, and peptidomimetics. I'm focusing on detailed protocols, the chemical principles of the Boc group, and visual aids for its introduction and cleavage. I'm also structuring the guide with an introduction to the Boc group, then a deep dive into SPPS with an Fmoc comparison, and finally, exploring solution-phase applications and non-peptidic uses, including technical explanations and visual aids. I am also planning a citation system to allow thorough referencing.

Examining Peptide Synthesis

I've been gathering details on Boc-protected amino acids, especially their use in solid-phase peptide synthesis. The research so far covers Boc protection/deprotection principles in detail. I'm focusing on the nuances of this process now, aiming to grasp the full scope of applications.

Analyzing Boc-SPPS Protocols

I'm now focusing on refining the specifics of Boc-SPPS protocols. My research is turning up detailed data points, including optimal reagents and concentrations. I'm aiming for a highly technical guide, suitable for experienced researchers, with an emphasis on quantitative data to compare different approaches. I'm also expanding the section on non-peptidic applications.

Refining Application Details

I'm now zeroing in on the applications of Boc-protected amino acids and SPPS, specifically seeking granular data. My current focus is to refine the protocols, and include specific reagents, concentrations and reaction times. I also need to bolster the quantitative data, comparing protecting groups and coupling reagents, while exploring non-peptidic examples and monitoring techniques. I plan to consolidate this into a comprehensive guide.

Reviewing Boc Chemistry

I've been immersed in the world of Boc-protected amino acids and SPPS, comparing it to Fmoc chemistry. The exploration expanded to their role in synthesizing non-natural amino acids and other molecules. I'm focusing on the reaction mechanisms and side reactions now.

Organizing Data and Plans

I'm now consolidating the data on Boc chemistry, including SPPS, non-natural amino acids, and synthesis applications. I'm focusing on the "why" of experimental choices. To achieve the specific deliverables, I'm working to create clear protocols, collect or create quantitative data tables (e.g., on protecting group stability or coupling reagent efficiency), and generate Graphviz diagrams. I'm moving toward providing specific examples for non-peptidic applications.

Refining Synthesis Narrative

I'm now diving into the synthesis and narrative creation. I've compiled data on analytical techniques and cleavage cocktails, which adds to my understanding. My focus is structuring a clear, in-depth guide on Boc chemistry. To reach the deliverables, I'm working to consolidate the data into protocols, tables, and diagrams. I'm focusing on providing more specific non-peptidic applications. I am now able to structure the complete guide.

Chiral resolution of DL-valine using chemical methods

Beginning Research: Valine

I've initiated the research phase. My focus is on the chiral resolution of DL-valine, and I'm starting with targeted Google searches to explore chemical methods. Specifically, I'm concentrating on diastereomeric salt formation, preferential crystallization, and kinetic resolution as initial points of investigation.

Expanding Search: Methods & Details

I'm now expanding my Google searches to include specific resolving agents, detailed protocols, and chemical principles. I'm also identifying peer-reviewed journals and patents to validate the information. I'm devising a guide structure, starting with an introduction to chirality and the significance of valine enantiomers, then diving into each resolution method. I'll explain the principles, detail protocols, and discuss success factors. I plan to use Graphviz diagrams and tables for clear visual representation, with in-text citations and a comprehensive reference list.

Deepening the Search: Data Gathering

I'm now deeply immersed in targeted Google searches, gathering detailed information on chemical methods for DL-valine's chiral resolution. I'm focusing on diastereomeric salt formation, preferential crystallization, and kinetic resolution, while also searching for specific resolving agents, protocols, and chemical principles. Concurrently, I'm identifying peer-reviewed journals and patents to ensure information integrity. I'm structuring a technical guide that starts with chirality basics and the importance of valine enantiomers, then details each resolution method, including principles, protocols, success factors, Graphviz diagrams, data tables, and in-text citations.

Boc-DL-valine as a building block for novel therapeutics

Initiating Research on Boc-DL-valine

I'm starting my investigation into this compound by hitting Google hard. I'm focusing on its chemical properties, how it's made, and where it's used – especially in making medicine and finding new drugs. The search is underway!

Expanding Search and Structuring

I'm now diving deeper, moving beyond general information. I am focusing on specific examples of this compound in drug candidates, understanding synthesis, mechanisms, and targets. The role of the Boc group and the racemic valine mixture are critical. Simultaneously, I'm finding established synthesis protocols and resolution techniques. I am beginning to structure a technical guide, starting with an introduction and physicochemical properties.

Outlining the Guide Structure

I've outlined the technical guide now. I'm focusing on the introduction, properties table, synthetic strategies, and applications in therapeutics sections. I'm prioritizing step-by-step protocols with Graphviz diagrams to clarify the synthesis. References are critical and will be comprehensive. The final writing phase, pulling everything together, is next.

Beginning the Research Process

My initial search has provided a solid foundation. I now understand the role of the Boc protecting group in peptide synthesis. I also have general methods for synthesizing Boc-protected amino acids, including Boc-L forms.

Delving Deeper into Specifics

I've built on the initial understanding. Now, I'm focusing on finding concrete examples of therapeutics that use this compound, aiming to discuss specific synthetic routes and modes of action. Additionally, I need to elaborate on the significance of the racemic form in these applications. The current research provides a solid foundation, but I still have some way to go.

Analyzing Current Findings

Now, I'm focusing on specific applications of this compound. I'm seeking concrete examples of therapeutics that utilize it, to discuss synthetic pathways and mechanisms. I need to understand why someone would choose this compound over a pure enantiomer, potentially for diastereomeric library creation, therapeutic effects, or synthetic advantages. I'm also planning to create detailed protocols and connect this use to specific diseases and therapeutic areas, and explore comparative analyses.

Strengthening Search Strategy

My research has yielded a strong foundation, but I need to focus on specific applications and protocols. I now understand the general role of the Boc group, and the importance of Boc-L-valine. To create a useful technical guide on this compound, I'm now prioritizing finding concrete examples of therapeutics derived from it. I need to understand why someone would choose this racemic form, and detailed protocols would greatly improve the final work.

Refining the Search Strategy

I've got a strong foundation with general information, including the role of the Boc group and synthesis of Boc-L-valine. To build a useful guide on this compound, I need concrete examples of therapeutics, detailed protocols for use, and an explanation of why someone would choose this racemic form. I'm also planning to create detailed protocols and connect this use to specific diseases and therapeutic areas, and explore comparative analyses.

Expanding Specific Examples

I'm now seeking concrete examples of therapeutics derived from this compound, focusing on case studies. I need to understand why a racemic form is chosen, exploring diastereomeric library creation, therapeutic benefits, and synthetic advantages. I'm also planning to create detailed protocols and connect this use to specific diseases and therapeutic areas, and explore comparative analyses. I'm now structuring the technical guide, including sections on synthesis, properties, and applications of this compound. The technical guide will be highly useful to a researcher, especially considering the detailed, self-validating protocols that I am planning to create.

Refining Search and Structuring

I'm now focusing on specific examples, detailed protocols, and therapeutic applications to fill the gaps in my current research. Specifically, I'll prioritize finding case studies on this compound use, refining synthetic protocols, and integrating disease/target-specific information. I've also outlined the structure of the technical guide, including sections on synthesis, properties, applications, and detailed protocols, following the user's recommendations.

The Bedrock of Peptide Synthesis: A Technical Guide to the Boc/Bzl Strategy

This guide provides an in-depth exploration of the Tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) strategy for solid-phase peptide synthesis (SPPS). Developed by R. Bruce Merrifield, a breakthrough that earned him the Nobel Prize in Chemistry in 1984, this methodology established the foundation for the automated synthesis of peptides, revolutionizing biochemistry, pharmacology, and drug development. While the Fmoc/tBu strategy has gained wider adoption due to its milder cleavage conditions, the Boc/Bzl approach remains a powerful and indispensable tool for synthesizing complex, modified, or lengthy peptides where its unique chemical orthogonality and robustness are paramount.

This document moves beyond a simple recitation of steps to provide a deep understanding of the chemical principles, strategic choices, and practical considerations that underpin the successful application of Boc/Bzl chemistry.

Core Philosophy: The Principle of Orthogonal Protection

The elegance of the Boc/Bzl strategy lies in its use of two distinct classes of acid-labile protecting groups, a concept known as differential acid lability . This orthogonality is the cornerstone of the entire process, allowing for the selective removal of one type of protecting group while leaving others intact.

-

Nα-Amine Protection (Temporary): The α-amino group of the incoming amino acid is protected by the Boc group . This group is highly sensitive to moderately strong acids, such as trifluoroacetic acid (TFA), and can be cleaved cleanly without affecting the more robust side-chain protectors.

-

Side-Chain Protection (Permanent): The reactive side chains of amino acids are protected by groups based on a benzyl (Bzl) ether or ester linkage . These are stable to the repeated TFA treatments used for Boc removal but are efficiently cleaved at the end of the synthesis using a very strong acid, typically anhydrous hydrogen fluoride (HF).

This two-tiered system ensures that the peptide chain can be assembled in the correct sequence without unintended side-chain reactions.

The Boc/Bzl Synthesis Cycle: A Step-by-Step Mechanistic Walkthrough

The synthesis of a peptide on a solid support using the Boc/Bzl strategy is a cyclical process, with each cycle adding one amino acid residue to the growing chain.

Caption: The four-stage cycle of Boc/Bzl solid-phase peptide synthesis.

Step 1: Nα-Boc Deprotection

The cycle begins with the removal of the temporary Boc protecting group from the terminal amino acid of the resin-bound peptide.

-

Protocol: The peptide-resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM). The reaction is typically complete within 20-30 minutes at room temperature.

-

Mechanism: TFA protonates the oxygen of the carbonyl group on the Boc protector. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine as its TFA salt.

-

Expert Insight: The formation of the highly reactive tert-butyl cation is a critical point. If not properly managed, this cation can alkylate sensitive residues, particularly tryptophan and methionine. While scavengers are not typically used at this stage to maintain workflow simplicity, the subsequent wash steps are crucial for its removal. The choice of TFA concentration is a balance; lower concentrations may require longer reaction times, while higher concentrations ensure rapid and complete deprotection.

Step 2: Neutralization

The deprotection step leaves the newly freed Nα-amine as a protonated ammonium salt (R-NH3+TFA-). The subsequent coupling reaction requires a nucleophilic free amine (R-NH2), necessitating a neutralization step.

-

Protocol: The resin is washed thoroughly to remove residual TFA and then treated with a solution of a non-nucleophilic base. A common choice is 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP).

-

Causality: The use of a hindered tertiary amine like DIEA is deliberate. A primary or secondary amine could act as a nucleophile and couple to the next activated amino acid, leading to chain termination. DIEA is too sterically hindered to react, serving only to deprotonate the terminal amine. This step is performed in situ just before coupling to minimize the risk of side reactions involving the now-free amine, such as diketopiperazine formation, especially with Pro or Gly as the second residue.

Step 3: Amino Acid Coupling

This is the core chain-building step where the next Boc-protected amino acid is activated and joined to the resin-bound peptide via a new peptide bond.

-

Protocol: The pre-activated Boc-amino acid is added to the neutralized peptide-resin. A common and classic activation method involves N,N'-dicyclohexylcarbodiimide (DCC) as the activating agent and 1-hydroxybenzotriazole (HOBt) as an additive. The protected amino acid and HOBt are pre-dissolved, DCC is added, and this "active ester" solution is transferred to the reaction vessel containing the resin.

-

Mechanism of Activation (DCC/HOBt):

-

DCC, a powerful dehydrating agent, reacts with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization and side reactions. HOBt rapidly intercepts it to form a more stable and less racemization-prone HOBt-active ester.

-

This active ester then reacts cleanly with the free Nα-amine on the peptide chain to form the desired peptide bond. The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in DCM and must be thoroughly washed away.

-

-

Trustworthiness: The inclusion of HOBt is a self-validating system. It not only suppresses racemization but also increases coupling efficiency, especially for sterically hindered amino acids. Modern coupling reagents like HBTU or HATU have largely replaced DCC/HOBt in many applications due to higher efficiency and lower risk of side reactions, but the fundamental principle of forming an active ester remains the same.

Following coupling, extensive washing removes excess reagents and byproducts, leaving the elongated peptide chain ready for the next cycle.

Side-Chain Protection and Final Cleavage

The choice of "permanent" side-chain protecting groups is dictated by their stability to repeated TFA exposure and their clean removal during the final cleavage step. Benzyl-based protectors are the standard.

| Amino Acid | Common Boc/Bzl Protecting Group | Cleavage Condition |

| Asp, Glu | O-Benzyl ester (OBzl) | Strong Acid (HF) |

| Ser, Thr, Tyr | O-Benzyl ether (Bzl) | Strong Acid (HF) |

| Lys, Orn | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |

| Arg | Tosyl (Tos) | Strong Acid (HF) |

| His | Benzyloxymethyl (Bom) | Strong Acid (HF) |

| Cys | 4-Methylbenzyl (Meb) | Strong Acid (HF) |

| Trp | N-Formyl (For) | Dilute base post-HF |

The Final Step: HF Cleavage

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, this is accomplished with strong, anhydrous acid, most commonly hydrogen fluoride (HF).

-

WARNING: Anhydrous HF is an extremely corrosive and toxic substance. It must be handled only by trained personnel in a specialized, dedicated apparatus.

-

Protocol: The dried peptide-resin is cooled to approximately 0°C in a specialized Teflon cleavage vessel. A "scavenger" cocktail is added, followed by the condensation of liquid HF into the vessel. The reaction is stirred at 0°C for 1-2 hours. After the reaction, the HF is carefully evaporated, and the crude peptide is precipitated with cold diethyl ether.

-

Mechanism & The Critical Role of Scavengers: HF cleaves the Bzl-based side-chain groups and the ester linkage to the resin via an SN1 or SN2 mechanism. This process generates numerous highly reactive carbocations (e.g., benzyl cations). Without a plan to manage these, they will indiscriminately alkylate electron-rich residues like Trp, Tyr, and Met, destroying the desired peptide. Scavengers are nucleophilic compounds added to the cleavage mixture to "scavenge" or trap these cations. A common "low-HF" cleavage cocktail is a mixture of HF, p-cresol, and p-thiocresol in dimethyl sulfide (DMS). P-cresol is an effective scavenger for most cations, while DMS helps to reduce the acidity of the HF, preventing degradation of certain sensitive groups.

Methodological & Application

Boc-DL-valine in solid-phase peptide synthesis (SPPS) protocols

Initiating Search Strategy

I'm starting my deep dive by crafting focused Google searches. I aim to uncover detailed info on Boc-DL-valine's application in solid-phase peptide synthesis (SPPS). This initial phase is about gathering a broad, informative base. I plan on refining my approach as data accumulates.

Defining Search Parameters

I'm now zeroing in on search terms for this compound in SPPS. My goal is to find information about core principles and challenges with racemic amino acids. I'm focusing on coupling reagents, deprotection, and analysis methods. I am building a structure for the application note; I'll explain the use case and cover SPPS principles.

Expanding Research Scope

I'm now expanding my search parameters beyond initial terms. I'm focusing on the intricacies of Boc-SPPS with racemic DL-valine, looking at coupling, deprotection, and analysis. Protocols are being developed now for each key stage. Tables will be added to summarize critical parameters, alongside Graphviz diagrams to illustrate the workflow. I'll create detailed procedures for resin prep, coupling, capping, and deprotection with explanations for all of the chosen reagents.

Formulating Application Notes

I'm currently focused on the framework for detailed application notes about this compound in SPPS protocols. I will be developing the content from start to finish. I'm prioritizing the structure, ensuring a logical flow, and considering the end-user experience.

Analyzing Racemic Implications

I'm now diving deep into the nuances of using racemic this compound. My focus is on addressing the unusual nature of this mixture in SPPS and explaining the rationale behind its use, and the consequences. I'm prioritizing structuring the content in an easily digestible format, emphasizing both the "why" and "how." The user should be able to quickly gain trust and authority. I'm focusing on the experimental choices and what they may indicate.

Defining Guide Structure

I'm now outlining the structure of the application note. I'm starting with an introduction covering SPPS basics and Boc/Bzl strategies, citing relevant sources. I'm focusing on highlighting the unusual nature of racemic DL-valine use, exploring reasons like diastereomeric peptide library creation. My plan involves breaking the application note into logical parts, making it accessible to researchers. I'm thinking through data presentation, and focusing on experimental protocol details. I'm planning to leverage diagrams to enhance understanding.

Developing Guide Details

I'm now deep in outlining the application note. I've broken it down into sections: Introduction, Core Principles of Boc/Bzl SPPS, and Considerations with this compound. I'm focusing on why a researcher might use racemic this compound, specifically for creating diastereomeric peptide libraries, even though the search results lack explicit reasons. I'm crafting a visual guide, starting with a diagram of the Boc-SPPS cycle. This section will also cover steric hindrance. I plan on providing citations throughout, to ensure authority.

Designing Application Guide

I'm now designing the application note structure. I've broken it down into sections: Introduction, Boc/Bzl SPPS, and Considerations with this compound. I will focus on the use of a racemic mixture in peptide synthesis and its implications, aiming for comprehensiveness. I'm focusing on the experimental protocol details and will provide a detailed visual guide. I plan to leverage diagrams to enhance understanding.

Refining Experimental Protocol

I'm now detailing the experimental protocols, focusing on the incorporation of this compound. I'm prioritizing step-by-step instructions for each stage, including resin preparation, deprotection, neutralization, and coupling. I'll include specific protocols using various coupling reagents, considering the steric hindrance of valine. I plan to provide monitoring steps, like the Kaiser test, to validate each step. I will include a detailed chart for reagent equivalents and reaction times.

Designing Detailed Guide Sections

I'm currently outlining the key sections for this application note. I'm focusing on providing details of the overall experimental setup. I'll cover this compound incorporation, including crucial aspects like steric hindrance and the racemic nature of the valine. I'm emphasizing providing visualizations to enhance understanding, including diagrams for the Boc-SPPS cycle, with citations for authority.

Developing Experimental Methodology

I'm now focusing on a detailed protocol, and I'll break down the workflow into key sections. These include resin preparation, the Boc-SPPS cycle, and coupling. I'll highlight the need for potent coupling reagents due to valine's steric hindrance. I'll incorporate monitoring steps like the Kaiser test for each stage, alongside a chart specifying reagent equivalents and reaction times.

Structuring Guide Content

I'm now organizing the application note, starting with SPPS and Boc/Bzl strategies in the introduction, then diving into the racemic nature of DL-valine. I will focus on outlining why someone might use it, for diastereomeric peptide library creation, and experimental protocols. I will craft visuals, starting with diagrams of the Boc-SPPS cycle. I'll focus on the impact on the researcher.

Coupling protocols for Boc-L-valine in peptide synthesis

Initiating Search Strategies

I'm initiating comprehensive Google searches to gather authoritative information on coupling protocols for Boc-L-valine in peptide synthesis. I'll focus on the challenges stemming from its sterically hindered nature, employing specific search terms to refine results. My aim is to build a solid foundation of relevant data for informed analysis.

Developing Research Plan

I've formulated a solid research plan to examine Boc-L-valine coupling protocols. Now I am using Google to find credible information on various coupling methods and reagents. I'm focusing on finding the ideal methods, focusing on racemization and dipeptide formation. I'll make a comparison and review the results to evaluate the results.

Expanding Search Scope

I'm expanding my Google searches to cover additional key areas. I am now incorporating terms related to minimizing side reactions like racemization. My focus remains on identifying the ideal coupling reagents and methods. I'm also looking into the challenges specific to solid-phase peptide synthesis of Boc-L-valine. I am aiming to compare the results to get a comprehensive view of pros and cons.

Using Boc-DL-valine for the synthesis of bioactive compounds

Initiating Search Strategy

I'm now starting with comprehensive Google searches, homing in on Boc-DL-valine's application in synthesizing bioactive compounds. I'm prioritizing its chemical properties, reactions, and specific medicinal uses to build a solid foundation.

Mapping Synthetic Pathways